molecular formula C16H18N2S B14515976 N-Phenyl-N'-(1-phenylpropyl)thiourea CAS No. 62466-37-9

N-Phenyl-N'-(1-phenylpropyl)thiourea

Cat. No.: B14515976
CAS No.: 62466-37-9
M. Wt: 270.4 g/mol
InChI Key: ZAGWWURXHSLBHT-UHFFFAOYSA-N
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Description

N-Phenyl-N'-(1-phenylpropyl)thiourea is a thiourea derivative characterized by a phenyl group attached to one nitrogen atom and a 1-phenylpropyl group (where the phenyl substituent is bonded to the first carbon of the propyl chain) on the other nitrogen. Thioureas are sulfur-containing compounds with the general structure R₁NHC(S)NR₂R₃, known for their diverse applications in coordination chemistry, catalysis, and bioactivity .

Properties

CAS No.

62466-37-9

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

1-phenyl-3-(1-phenylpropyl)thiourea

InChI

InChI=1S/C16H18N2S/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19)

InChI Key

ZAGWWURXHSLBHT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Phenyl Isothiocyanate

Phenyl isothiocyanate (C₆H₅NCS) is synthesized via the reaction of aniline with thiophosgene (CSCl₂) or carbon disulfide (CS₂) under basic conditions. For example:

  • Thiophosgene route :
    $$
    \text{C}6\text{H}5\text{NH}2 + \text{CSCl}2 \rightarrow \text{C}6\text{H}5\text{NCS} + 2\text{HCl}
    $$
    Yields exceed 80% under controlled conditions (0–5°C, inert atmosphere).
  • Carbon disulfide route :
    $$
    \text{C}6\text{H}5\text{NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{C}6\text{H}5\text{NCS} + \text{Na}2\text{S} + \text{H}2\text{O}
    $$
    This method avoids toxic thiophosgene but requires careful pH control.

Reaction with 1-Phenylpropylamine

1-Phenylpropylamine (C₆H₅CH₂CH(NH₂)CH₃) reacts with phenyl isothiocyanate in polar aprotic solvents (e.g., ethanol, acetonitrile) at 25–80°C:
$$
\text{C}6\text{H}5\text{NCS} + \text{C}6\text{H}5\text{CH}2\text{CH}(\text{NH}2)\text{CH}_3 \rightarrow \text{this compound}
$$
Key parameters :

  • Solvent : Ethanol yields 85–90% purity after recrystallization.
  • Molar ratio : 1:1 stoichiometry minimizes symmetrical thiourea byproducts.
  • Temperature : Room temperature (25°C) suffices, but reflux (80°C) accelerates reaction.

Example protocol :

  • Dissolve 10 mmol phenyl isothiocyanate in 30 mL ethanol.
  • Add 10 mmol 1-phenylpropylamine dropwise under stirring.
  • Reflux for 2 hours, then cool to 0°C.
  • Filter and recrystallize from ethanol (yield: 78–82%; m.p. 145–147°C).

Alternative Methods

Carbon Disulfide-Mediated Coupling

Thioureas can form via a two-step reaction between amines and CS₂:

  • Formation of dithiocarbamate intermediate :
    $$
    \text{C}6\text{H}5\text{NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{C}6\text{H}5\text{NHCSS}^- \text{Na}^+
    $$
  • Reaction with 1-phenylpropylamine :
    $$
    \text{C}6\text{H}5\text{NHCSS}^- \text{Na}^+ + \text{C}6\text{H}5\text{CH}2\text{CH}(\text{NH}2)\text{CH}3 \rightarrow \text{this compound} + \text{Na}2\text{S}
    $$
    Challenges : Poor regioselectivity (20–30% unsymmetrical product).

Solid-Phase Synthesis

Recent advances utilize acidic zeolites or ion-exchange resins as catalysts to enhance efficiency. For example:

  • Procedure :
    • Mix urea, methyl mercaptan, and 1-phenylpropylamine in the presence of acidic zeolite.
    • Heat at 45°C for 3 hours.
    • Neutralize with NaOH and recrystallize (yield: 84–92%).

Comparative Analysis of Methods

Method Yield Purity Advantages Drawbacks
Isothiocyanate-amine 78–82% >95% High selectivity; scalable Requires toxic isothiocyanate precursors
CS₂-mediated 20–30% 70–80% Low-cost reagents Poor regioselectivity
Solid-phase 84–92% 90–95% Eco-friendly; minimal byproducts Longer reaction times

Purification and Characterization

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >99% purity.
  • Spectroscopic data :
    • ¹H NMR (CDCl₃): δ 7.2–7.5 (m, 10H, Ar-H), 4.1 (m, 1H, CH), 1.6–2.1 (m, 3H, CH₃).
    • IR : ν 3320 cm⁻¹ (N-H), 1240 cm⁻¹ (C=S).

Industrial and Research Applications

  • Catalysis : As a ligand in Al-Anderson-type heteropolyacid catalysts for oxidation reactions.
  • Pharmaceuticals : Intermediate in antitumor and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Substitution: Halo ketones are used in the formation of thiazoles.

    Thioacylation: Trifluoroacetic acid anhydride is used to activate the thiourea for thioacylation reactions.

Major Products Formed

    Formamidine disulfides: Formed through oxidation reactions.

    Thiazoles: Formed through substitution reactions with halo ketones.

    Thioacylated compounds: Formed through thioacylation reactions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Substituent Effects

Thiourea derivatives vary significantly based on substituent groups, influencing their physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Compound Molecular Formula Substituents Key Properties Reference
N-Phenyl-N'-(1-phenylpropyl)thiourea C₁₆H₁₈N₂S (inferred) Phenyl (N), 1-phenylpropyl (N') Likely hydrophobic; steric hindrance due to branched phenylpropyl group. -
N-Phenyl-N'-(3-phenylpropyl)thiourea C₁₆H₁₈N₂S Phenyl (N), 3-phenylpropyl (N') Higher solubility than 1-phenylpropyl analog due to linear alkyl chain .
N-Phenyl-N'-dibutylthiourea C₁₅H₂₄N₂S Phenyl (N), dibutyl (N') Strong RNA phage M12 inhibition; nonpolar substituents enhance membrane interaction.
N-Phenyl-N'-benzoylthiourea C₁₄H₁₂N₂OS Phenyl (N), benzoyl (N') High-yield synthesis (98%) via microwave irradiation; aromatic groups aid stability.
1-Neopentyl-3-phenylthiourea C₁₂H₁₈N₂S Neopentyl (N), phenyl (N') LogP = 3.82; high hydrophobicity suitable for lipid-rich environments.

Key Observations:

  • Hydrophobicity : Branched or aromatic substituents (e.g., 1-phenylpropyl, neopentyl) increase hydrophobicity, reducing water solubility compared to linear alkyl or polar groups (e.g., sulfonate in PPT reagent ).

Coordination Chemistry

Thioureas often form complexes with transition metals. For example:

  • Copper Complexes : Phenyl thiourea derivatives coordinate with Cu²⁺ via sulfur and nitrogen atoms, useful in catalysis or antimicrobial applications .
  • Platinum Group Metals : Water-soluble thioureas (e.g., PPT reagent) enable simultaneous determination of Au(III), Pd(II), and Pt(IV) in analytical chemistry .

The 1-phenylpropyl group in the target compound may hinder metal coordination compared to less bulky analogs.

Thermal and Physical Properties

  • Melting Points : Substituents significantly affect melting behavior. For example, N-phenyl-N'-(l-methylcyclopropylcarbinyl)thiourea melts at 112.7–113.5°C, while neopentyl derivatives have higher thermal stability .
  • LogP Values : Neopentyl-substituted thioureas (LogP = 3.82) are more lipophilic than linear alkyl derivatives, impacting drug delivery .

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